2-chloro-N-[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]acetamide
Overview
Description
Chloroacetamides are a class of organic compounds that contain a chloroacetamide group, which is a carboxamide group where the carbonyl carbon is also attached to a chlorine atom . They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride . The exact method can vary depending on the specific structures of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of a chloroacetamide depends on the specific compound. For example, 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide has a molecular weight of 218.08 and its molecular formula is C9H9Cl2NO .Chemical Reactions Analysis
Chloroacetamides can undergo various chemical reactions, including hydrolysis, reduction, and conjugation with glutathione . These reactions can be influenced by factors such as pH, temperature, and the presence of other chemicals .Physical and Chemical Properties Analysis
Chloroacetamides are typically solid at room temperature . Their physical and chemical properties, such as melting point and solubility, can vary depending on the specific compound .Mechanism of Action
The mechanism of action of chloroacetamides is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain receptors.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)18-16(20-17(23)11-19)12-22(21-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUJTYDYKXFWIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2NC(=O)CCl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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